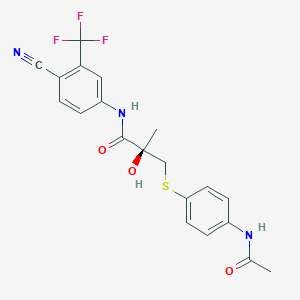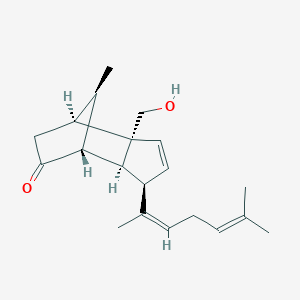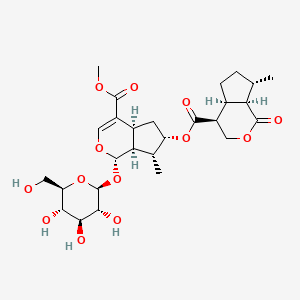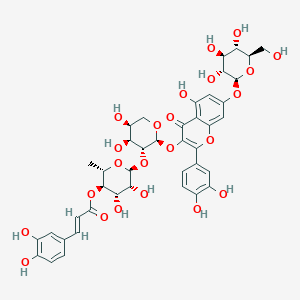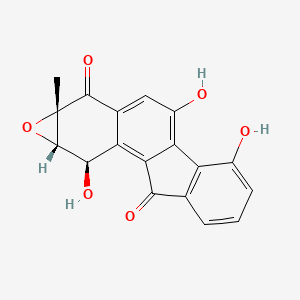
Fluostatin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluostatin C is a natural product found in Streptomyces coelicolor, Streptomyces albidoflavus, and Streptomyces with data available.
Aplicaciones Científicas De Investigación
1. Antitumor Activity
Fluostatin C, along with its related compounds fluostatins D and E, has been observed to demonstrate moderate activity against selected human tumor cell lines. These compounds were discovered in a culture filtrate extract of a Streptomyces strain and belong to the fluostatin family, characterized by their fluorenone chromophore (Baur et al., 2006).
2. Biosynthetic Mechanisms
Research on fluostatins also focuses on understanding their biosynthetic pathways. For instance, the regio- and enantioselectivity of fluostatin conjugation in post-biosynthesis, involving non-enzymatic stereospecific coupling reactions, has been explored through density functional theory calculations (Wang et al., 2020).
3. Novel Derivatives and Biological Activities
Fluostatin C has been isolated alongside other new fluostatins (I-K) from the culture of Micromonospora rosaria. These new derivatives, along with known compounds, have been studied for their structural characteristics and biological activities, such as antimicrobial and cytotoxic activities (Zhang et al., 2012).
4. Gene Cluster Expression and Antibacterial Properties
The expression of the fluostatin gene cluster in various microbial strains has led to the discovery of bioactive compounds like fluostatin L and difluostatin A, which exhibit antibacterial activities. This highlights the potential of gene cluster manipulation in producing novel bioactive compounds (Yang et al., 2015).
5. Chemical Diversity and Therapeutic Potential
Inactivation of specific genes in the fluostatin biosynthesis pathway has led to the isolation of diversified angucyclinone derivatives with unique structural features and biological activities. Such research contributes to understanding the chemical diversity of fluostatins and their potential therapeutic applications (Yang et al., 2021).
Propiedades
Nombre del producto |
Fluostatin C |
|---|---|
Fórmula molecular |
C18H12O6 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
(3R,4S,6S)-3,10,13-trihydroxy-6-methyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,17]octadeca-1,8,10,12(17),13,15-hexaene-7,18-dione |
InChI |
InChI=1S/C18H12O6/c1-18-16(23)7-5-9(20)12-10-6(3-2-4-8(10)19)14(21)13(12)11(7)15(22)17(18)24-18/h2-5,15,17,19-20,22H,1H3/t15-,17+,18-/m1/s1 |
Clave InChI |
CXDDSWUAYSPFRJ-BPQIPLTHSA-N |
SMILES isomérico |
C[C@@]12[C@@H](O1)[C@@H](C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O |
SMILES canónico |
CC12C(O1)C(C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O |
Sinónimos |
fluostatin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



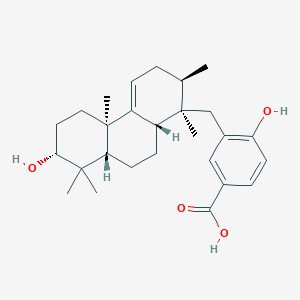
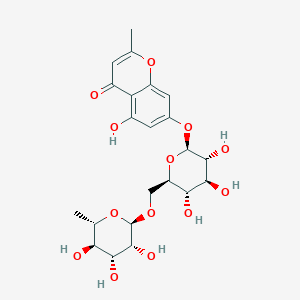


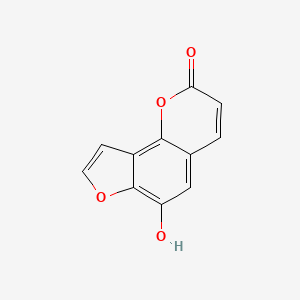
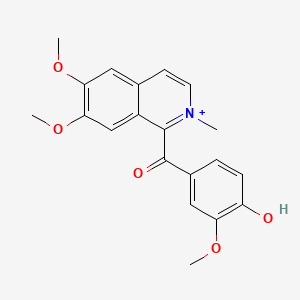

![1,5-Bis[3-(diethylamino)propionamido]anthracene-9,10-dione](/img/structure/B1245640.png)
